3-Fluoro-N-methoxy-N-methylisonicotinamide
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Overview
Description
3-Fluoro-N-methoxy-N-methylisonicotinamide: is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of isonicotinamide, featuring a fluorine atom at the third position of the pyridine ring, and methoxy and methyl groups attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid or its derivatives.
Fluorination: (NFSI) or .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-N-methoxy-N-methylisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like (KMnO4) or (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as (NaBH4) or (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-methoxy-N-methylisonicotinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Fluoroisonicotinamide: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
N-Methoxy-N-methylisonicotinamide: Lacks the fluorine atom, affecting its biological activity and chemical behavior.
Isonicotinamide: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness: 3-Fluoro-N-methoxy-N-methylisonicotinamide is unique due to the presence of both the fluorine atom and the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
InChI Key |
FKTACUQKSJOXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=NC=C1)F)OC |
Origin of Product |
United States |
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